BE“GHE Foundational & Exploratory

Check Availability & Pricing

GSK2973980A: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective
inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of DGAT1 inhibition for metabolic disorders.

Core Compound Information

GSK2973980A, also known as compound 26d in its discovery publication, is a novel tetralone-
based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its
potential in treating lipid metabolism disorders and is currently in the preclinical stage of
development.[1]
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Property Value Reference
CAS Registry Number 1414797-35-5 [1]
Molecular Formula C25H19F5N404 [1]
Development Status Preclinical [1]

Endocrinology and Metabolic

Therapeutic Area ) [1]
Disease

Indication Lipid Metabolism Disorders [1]

Mechanism of Action DGATL1 inhibitor [1]

Mechanism of Action and Signaling Pathway

GSK2973980A exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1
(DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the
conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme,
GSK2973980A reduces the synthesis and storage of triglycerides, which is a key factor in
various metabolic diseases.

The inhibition of DGAT1 by GSK2973980A leads to a cascade of downstream effects that
contribute to its potential therapeutic benefits. These include:

» Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.

o Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the
body.

e Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in
insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by GSK2973980A.
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Caption: Inhibition of DGAT1 by GSK2973980A blocks triglyceride synthesis.

In Vitro Potency and Selectivity

GSK2973980A has demonstrated high potency and selectivity for DGAT1 in various in vitro
assays.

Selectivity Selectivity Selectivity
Assay IC50 (nM) Reference
vs. DGAT2 vs. ACAT1 vs. ACAT2

Human

3 >2900-fold >2900-fold >2900-fold 2]
DGAT1
C2C12 Cell-

77 - - - [2]

Based Assay

ACAT1/2: Acyl-CoA:cholesterol acyltransferase 1/2

In Vivo Efficacy

The efficacy of GSK2973980A has been evaluated in a postprandial lipid excursion model in
mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]
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Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited for
GSK2973980A.

Human DGAT1 Inhibition Assay

A biochemical assay is used to determine the in vitro potency of compounds against human
DGATL1. The general principle involves measuring the enzymatic activity of DGATL1 in the
presence of varying concentrations of the inhibitor.
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Experimental Workflow

Prepare Assay Plate

v

Add DGAT1 Enzyme

v

Add GSK2973980A

v

Add Substrates
(Diacylglycerol, Acyl-CoA)

v

Incubate

v

Measure Product Formation

v

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Methodology:
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Enzyme Source: Microsomes from insect cells overexpressing human DGATL1.
Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.

Incubation: The reaction is initiated by the addition of substrates and incubated at a
controlled temperature.

Detection: The formation of triglycerides is quantified using methods such as scintillation
counting or fluorescence measurement.

Data Analysis: IC50 values are determined by plotting the percent inhibition against the
logarithm of the inhibitor concentration.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of GSK2973980A to inhibit triglyceride synthesis in a cellular

context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

Methodology:

Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired
confluency.

Compound Treatment: Cells are pre-incubated with varying concentrations of
GSK2973980A.

Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the
medium.

Lipid Extraction: After incubation, total lipids are extracted from the cells.

Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography
(TLC) followed by scintillation counting.

IC50 Determination: The concentration of GSK2973980A that inhibits triglyceride synthesis
by 50% is calculated.

Postprandial Lipid Excursion Model in Mice

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12433303?utm_src=pdf-body
https://www.benchchem.com/product/b12433303?utm_src=pdf-body
https://www.benchchem.com/product/b12433303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This in vivo model evaluates the effect of GSK2973980A on the rise in plasma triglycerides that
occurs after a high-fat meal.

Methodology:

Animal Model: Male C57BL/6 mice are typically used.
o Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

o Compound Administration: GSK2973980A or vehicle is administered orally at a specified
time before the fat challenge.

o Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.
» Blood Sampling: Blood samples are collected at various time points after the fat challenge.

» Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial
assay Kkit.

o Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time
profile is calculated to assess the effect of the compound.

Safety and Developability

GSK2973980A was selected as a candidate compound based on its overall biological and
developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and
dogs.[1] Strategies were employed during its development to overcome the genotoxic liability
often associated with aniline-containing structures.[1]

Conclusion

GSK2973980A is a potent and selective DGATL1 inhibitor with promising preclinical data for the
treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of
triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related
conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a
therapeutic agent. Further research and clinical development will be necessary to fully
elucidate its efficacy and safety in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12433303?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29456796/
https://pubmed.ncbi.nlm.nih.gov/29456796/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.7b00450
https://www.benchchem.com/product/b12433303#gsk2973980a-cas-registry-number-1414797-35-5
https://www.benchchem.com/product/b12433303#gsk2973980a-cas-registry-number-1414797-35-5
https://www.benchchem.com/product/b12433303#gsk2973980a-cas-registry-number-1414797-35-5
https://www.benchchem.com/product/b12433303#gsk2973980a-cas-registry-number-1414797-35-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12433303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

